![molecular formula C23H19FN4O2S B4630440 2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4630440.png)
2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-{[4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide involves multiple steps, including the treatment of specific triazole derivatives with reagents like sodium methoxide to introduce the desired functional groups. For example, Xu Liang (2009) synthesized a related compound by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide, resulting in a compound with a complex structure including fluorophenyl and methoxy groups, similar to the compound of interest (Xu Liang, 2009).
Scientific Research Applications
Radioligand Imaging
A novel series of compounds, including those structurally related to "2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide," has been reported as selective ligands for the translocator protein (18 kDa), with one such compound being DPA-714. These compounds have been designed for in vivo imaging using positron emission tomography (PET), facilitated by the incorporation of a fluorine atom allowing labeling with fluorine-18. This application is crucial for understanding and diagnosing various neurological conditions (Dollé et al., 2008).
Molecular Synthesis and Structural Analysis
Research into compounds structurally similar to "2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide" has also focused on their synthesis and crystal structure analysis. For instance, studies have synthesized novel compounds through reactions involving sodium methoxide, exploring their crystalline forms and molecular structures. Such research provides foundational knowledge for further exploration of these compounds' properties and potential applications (Liang, 2009).
Antimicrobial and Anticancer Properties
A series of derivatives structurally related to the query compound have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This research signifies the potential pharmaceutical applications of these compounds in treating various infections and diseases. The structure-activity relationship (SAR) studies of these compounds have helped identify key functional groups contributing to their bioactivity (MahyavanshiJyotindra et al., 2011).
Enzyme Inhibition for Drug Discovery
Further studies have investigated the enzyme inhibitory activities of compounds related to "2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide," focusing on their potential as inhibitors against specific enzymes implicated in disease pathways. Such research is pivotal for drug discovery, offering insights into developing new therapeutic agents for various diseases (Virk et al., 2018).
properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S/c1-30-20-9-5-8-18(14-20)25-21(29)15-31-23-27-26-22(16-6-3-2-4-7-16)28(23)19-12-10-17(24)11-13-19/h2-14H,15H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDANAHZYSAVFNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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